1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
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Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
- 1-Benzyl-1H-1,2,3-triazole
Comparison: Compared to these similar compounds, 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is unique due to its nitrile functional group at the 7-position. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-methylbenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3 |
InChI Key |
LHFDIWFMVAXZGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C#N |
Origin of Product |
United States |
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